molecular formula C11H14BFO4 B594021 (4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid CAS No. 1217501-17-1

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid

Cat. No.: B594021
CAS No.: 1217501-17-1
M. Wt: 240.037
InChI Key: VVNRFWUGZNHVBH-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” is a boronic acid derivative . It is often used as an intermediate in organic synthesis . It has a molecular formula of C11H14BFO4 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a complex process. They were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-2-yl group through an oxygen atom .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 240.03600 . The compound is a powder .

Scientific Research Applications

Fluorescent Probes and Optical Properties

Researchers have explored coumarin-based fluorophores for their solid-state fluorescence emission and second-order nonlinear optical properties. These compounds, including a benzocoumarin-phenyl boronic acid hybrid, exhibit tunable luminescent colors from green to red, highlighting their potential in optical applications. The study demonstrates that the fluorescence response to water and the efficiency of second harmonic generation make these compounds promising for various optical and sensing applications (Sun et al., 2012).

Organic Synthesis and Drug Development

Material Science and Sensing

Phenyl boronic acids have been studied for their ability to modulate the optical properties of carbon nanotubes and graphene. These compounds serve dual roles: as binding ligands for saccharide recognition and as anchors for hydrophilic polymers to hydrophobic surfaces. This dual functionality is crucial for developing sensitive and selective sensors for various applications, including biological and environmental monitoring (Mu et al., 2012).

Analytical Chemistry

Boronic acid derivatives have been employed as fluorescent probes for sugar recognition in aqueous solutions, demonstrating the potential for developing selective sensors for monosaccharides. This application is particularly relevant in medical diagnostics and food quality control, where the accurate detection of specific sugars is critical (Tong et al., 2001).

Safety and Hazards

The safety and hazards associated with “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” include acute toxicity when ingested, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for the use of boronic acids, such as “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid”, include their application in the synthesis of pesticides, drugs, and organic optoelectronic materials . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Properties

IUPAC Name

[4-fluoro-3-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO4/c13-9-5-4-8(12(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11,14-15H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRFWUGZNHVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681571
Record name {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-17-1
Record name B-[4-Fluoro-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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